

chemical properties of Myrcenol sulfone

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Compound of Interest

Compound Name: Myrcenol sulfone

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Myrcenol Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol sulfone, systematically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is an organosulfur compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of **Myrcenol sulfone**, including its synthesis, reactivity, and general biological context. Due to the limited availability of specific experimental data in the public domain, this document focuses on the established synthetic pathway and the expected chemical behavior based on its structural features. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

Myrcenol sulfone is the product of the hydration of the Diels-Alder adduct of myrcene and sulfur dioxide. Its chemical structure combines a sulfolene ring with a tertiary alcohol moiety.

Table 1: Chemical Identifiers and Properties of **Myrcenol Sulfone**

Property	Value	Source
IUPAC Name	5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol	-
CAS Number	1135-22-4	-
Molecular Formula	C ₁₀ H ₁₈ O ₃ S	-
Molecular Weight	218.32 g/mol	-

Note: Specific, experimentally determined quantitative properties such as melting point, boiling point, and solubility are not readily available in published literature.

Synthesis of Myrcenol Sulfone

The synthesis of **Myrcenol sulfone** is a two-step process that begins with the reaction of myrcene with sulfur dioxide, followed by the hydration of the resulting cyclic sulfone intermediate.^[1]

Experimental Protocols

Step 1: Formation of Myrcene Sulfone (Cyclic Sulfone Intermediate)

A general procedure for the formation of the cyclic sulfone intermediate involves the reaction of myrcene with sulfur dioxide. This reaction is a [4+1] cycloaddition (a Diels-Alder type reaction) where the conjugated diene system of myrcene reacts with sulfur dioxide.

- Reactants: Myrcene, Sulfur Dioxide.
- General Conditions: This reaction is typically carried out in a suitable solvent under controlled temperature. Specific catalysts are generally not required for this cycloaddition.

Step 2: Hydration of Myrcene Sulfone to **Myrcenol Sulfone**

The myrcene sulfone intermediate is then hydrated to yield **Myrcenol sulfone**. This step involves the addition of water across one of the double bonds in the myrcene-derived portion of the molecule, leading to the formation of a tertiary alcohol.

- Reactants: Myrcene Sulfone, Water.
- General Conditions: The hydration is typically acid-catalyzed.

Disclaimer: Detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, temperatures, work-up procedures, and purification methods for the synthesis of **Myrcenol sulfone** are not available in the reviewed literature. The information provided is based on general knowledge of similar chemical transformations.

Synthesis Workflow

Caption: General synthesis workflow for **Myrcenol sulfone**.

Chemical Reactivity

The reactivity of **Myrcenol sulfone** is dictated by the functional groups present in its structure: the sulfone group within the sulfolene ring and the tertiary alcohol.

- Sulfone Group: The sulfonyl group ($-\text{SO}_2-$) is a strong electron-withdrawing group, which influences the reactivity of the adjacent carbon atoms. Sulfones are generally stable but can undergo reactions such as Ramberg–Bäcklund reaction under specific basic conditions to form alkenes.
- Tertiary Alcohol: The tertiary alcohol group can undergo reactions typical of this functional group, such as dehydration to form an alkene under acidic conditions and at elevated temperatures, or conversion to an alkyl halide.
- Alkene Moiety: The double bond within the sulfolene ring can potentially undergo addition reactions, although the electron-withdrawing nature of the sulfone group can deactivate it towards electrophilic attack.

Potential Biological Activity

While no specific biological studies on **Myrcenol sulfone** have been found in the reviewed literature, the sulfone functional group is present in a variety of biologically active compounds. [2][3][4][5] Molecules containing a sulfone moiety have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The

presence of the sulfone group in **Myrcenol sulfone** suggests that it could be a candidate for biological screening.

Spectroscopic Data

A thorough search of scientific databases did not yield any published experimental spectroscopic data (NMR, IR) for **Myrcenol sulfone**. For the purpose of providing a complete technical guide, the expected spectral features are outlined below.

Table 2: Predicted Spectroscopic Data for **Myrcenol Sulfone**

Technique	Expected Key Signals
¹ H NMR	<ul style="list-style-type: none">- Signals for methyl groups (singlets).- Signals for methylene protons adjacent to the sulfone group and in the aliphatic chain (multiplets).- Signal for the vinyl proton in the sulfolene ring (multiplet).- Signal for the hydroxyl proton (singlet, may be broad and exchangeable with D₂O).
¹³ C NMR	<ul style="list-style-type: none">- Signals for methyl carbons.- Signals for methylene carbons.- Signal for the carbon bearing the hydroxyl group (quaternary).- Signals for the sp² carbons of the double bond in the sulfolene ring.- Signals for the carbons adjacent to the sulfone group.
FTIR	<ul style="list-style-type: none">- Strong, characteristic absorption bands for the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).- Broad absorption band for the O-H stretching of the tertiary alcohol (around 3600-3200 cm⁻¹).- C-H stretching and bending vibrations for the aliphatic portions of the molecule.- C=C stretching vibration for the double bond in the ring.

Note: The information in Table 2 is predictive and based on the known spectral characteristics of the functional groups present in **Myrcenol sulfone**. Experimental verification is required.

Conclusion

Myrcenol sulfone is a derivative of the naturally occurring monoterpene myrcene. Its synthesis involves a well-established chemical transformation, and its structure suggests a range of potential chemical reactivities. While there is a lack of specific experimental data in the current literature, this guide provides a foundational understanding of its chemical nature. Further research is warranted to fully characterize its physical and chemical properties, explore its reactivity, and investigate its potential biological activities. The availability of detailed experimental protocols and spectroscopic data would be invaluable for advancing the scientific understanding and potential applications of this compound.

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